molecular formula C16H18N2O B4237239 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)urea

1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)urea

Cat. No.: B4237239
M. Wt: 254.33 g/mol
InChI Key: MKFJTTUBRUMRAL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea: is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 3,4-dimethylaniline and 3-methylaniline with phosgene or a phosgene substitute under controlled conditions. The reaction can be represented as follows:

3,4-dimethylaniline+3-methylaniline+phosgeneN-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea\text{3,4-dimethylaniline} + \text{3-methylaniline} + \text{phosgene} \rightarrow \text{1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)urea} 3,4-dimethylaniline+3-methylaniline+phosgene→N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea

Industrial Production Methods

In an industrial setting, the synthesis might involve the use of safer phosgene substitutes such as triphosgene or diphosgene. The reaction is typically carried out in a solvent like dichloromethane or toluene, and the temperature is maintained at a level that ensures the reaction proceeds efficiently without decomposing the reactants or products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research could explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It may find applications in the production of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea exerts its effects would depend on its specific application. For instance, if it has biological activity, it might interact with specific enzymes or receptors, influencing cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diphenylurea: A simpler analog without methyl substituents.

    N-(3-methylphenyl)-N’-(4-methylphenyl)urea: A similar compound with different methyl group positions.

    N-(4-methylphenyl)-N’-(4-methylphenyl)urea: Another analog with methyl groups in the para position.

Uniqueness

N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea is unique due to the specific positioning of the methyl groups on the aromatic rings

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-5-4-6-14(9-11)17-16(19)18-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFJTTUBRUMRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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